(S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide is a chiral amide derivative featuring a stereogenic center at the second carbon of the amino-butyramide backbone. The compound includes a 2-iodo-benzyl group attached to the amide nitrogen, which confers unique steric and electronic properties due to the iodine substituent.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O/c1-8(2)11(14)12(16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGYIOBSFWDMEC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=CC=C1I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tartaric Acid-Mediated Resolution
Racemic 2-amino-3-methyl-butyramide is suspended in methanol (1:14 w/v) and treated with 0.25–1.0 molar equivalents of L-(+)-tartaric acid. The mixture is stirred at 20–30°C until the (S)-enantiomer selectively crystallizes as the tartrate salt. Successive recrystallizations in methanol-isopropanol (3:1) at 40–50°C enhance enantiomeric excess (ee) to >99%.
Key Parameters
Conversion to Free Amine
The (S)-2-amino-3-methyl-butyramide tartrate salt is neutralized with ammonia gas in methanol at 20–30°C to pH 9–10, releasing the free amine. Subsequent acidification with HCl gas in isopropanol yields the hydrochloride salt, which is filtered and dried (mp: 276–278°C).
N-Alkylation with 2-Iodo-Benzyl Bromide
The (S)-2-amino-3-methyl-butyramide intermediate undergoes N-alkylation to introduce the 2-iodo-benzyl group. This step is adapted from analogous syntheses of N-substituted butyramides.
Reaction Conditions
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Substrate : (S)-2-Amino-3-methyl-butyramide hydrochloride
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Alkylating Agent : 2-Iodo-benzyl bromide (1.2 equiv)
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Base : Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)
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Solvent : Anhydrous DMF or THF
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Temperature : 0–5°C initially, then room temperature
The reaction proceeds via an SN2 mechanism, with NaH deprotonating the amide nitrogen to facilitate nucleophilic attack on the benzyl bromide.
Optimization Insights
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Solvent Choice : DMF enhances reaction rate due to its polar aprotic nature, but THF reduces side reactions (e.g., over-alkylation).
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Yield : 65–75% after column chromatography (EtOAc/hexanes, 1:3).
Alternative Route: Reductive Amination
For laboratories lacking specialized alkylation reagents, reductive amination offers a viable alternative.
Protocol
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Substrates :
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(S)-2-Amino-3-methyl-butyramide
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2-Iodo-benzaldehyde (1.1 equiv)
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Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)
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Solvent : Methanol with 1% acetic acid
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Reaction Time : 12–24 hours at room temperature
The imine intermediate is selectively reduced to the secondary amine, yielding the target compound.
Advantages and Limitations
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Yield : 60–68%
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Stereochemical Integrity : No racemization observed via HPLC.
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Drawback : Requires rigorous exclusion of moisture to prevent aldehyde oxidation.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using a gradient of dichloromethane/methanol (80:1 to 50:1). The target compound elutes at Rf = 0.4 (CH₂Cl₂/MeOH 20:1).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.0 Hz, 1H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, Ar-H), 7.30 (d, J = 7.2 Hz, 1H, Ar-H), 4.55 (s, 2H, N-CH₂-Ar), 3.20 (m, 1H, CH(CH₃)₂), 1.40 (d, J = 6.8 Hz, 6H, (CH₃)₂).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert it to corresponding amines.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while Suzuki coupling with a boronic acid would form a biaryl compound.
Scientific Research Applications
(S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide can be contextualized against related compounds, as outlined below:
Substituent Effects on the Benzyl Group
Key Observations:
- Iodine vs. Fluorine/Chlorine: The iodine atom in the target compound increases molecular weight and polarizability compared to fluorine or chlorine analogs. This may enhance membrane permeability but reduce aqueous solubility .
- Steric Effects: The N-isopropyl group in the dichloro analog introduces significant steric bulk, which could hinder binding to compact active sites compared to the unsubstituted amide in the iodo compound .
- Electronic Properties: Methylsulfanyl and pyridyl groups alter electron density at the benzyl ring, influencing interactions with aromatic residues in biological targets .
Biological Activity
(S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide is a chiral compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanism of action, structural characteristics, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features an amino group attached to a butyramide backbone, with a 2-iodo-benzyl substituent. The presence of iodine in its structure may enhance its reactivity and influence its biological interactions. The stereochemistry of the compound is also significant, as the (S) configuration often correlates with specific pharmacological activities.
The biological activity of this compound is thought to involve interactions with various molecular targets. It may exert effects by:
- Binding to Enzymes or Receptors : The compound could inhibit certain enzymes involved in metabolic processes or interact with receptors to modulate cellular signaling pathways.
- Influencing Biochemical Pathways : By affecting the activity of specific enzymes or receptors, it may alter biochemical pathways relevant to disease processes.
Biological Activities
Research indicates that compounds similar to this compound have exhibited various biological activities, including:
- Antimicrobial Properties : Some studies suggest potential antimicrobial effects, which could be explored further in clinical settings.
- Anticancer Activity : There is ongoing investigation into the compound's ability to inhibit cancer cell proliferation and induce apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide | Contains methoxy instead of iodo group | May exhibit different biological properties due to methoxy substitution |
| (S)-2-Amino-N-propyl-N-(4-fluorobenzyl)-3-methyl-butyramide | Propyl group instead of ethyl; fluorine substituent | Fluorine may enhance metabolic stability |
| (S)-2-Amino-N-isopropyl-N-(3-chlorobenzyl)-3-methyl-butyramide | Isopropyl group; chlorine substituent | Chlorine's electron-withdrawing nature may alter reactivity |
The presence of the iodine atom in this compound is particularly noteworthy, as it may confer unique reactivity compared to its analogs, potentially influencing both synthetic routes and biological interactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:
- Anticancer Studies : Research has shown that related compounds can inhibit tumor growth in vitro and in vivo models. For example, a study demonstrated that certain derivatives displayed significant cytotoxicity against various cancer cell lines.
- Enzyme Inhibition : A comparative study indicated that some compounds similar to this compound effectively inhibited specific enzymes involved in cancer progression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. Key steps include:
- Coupling : Use carbodiimide reagents (e.g., DCC) in anhydrous chloroform or ethyl acetate to link the benzylamine and butyramide moieties .
- Deprotection : Remove Boc-protecting groups with trifluoroacetic acid (TFA) under nitrogen to preserve stereochemical integrity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol improves purity (>95% by HPLC) .
- Critical Parameters : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm enantiomeric excess using chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid moisture to suppress hydrolysis .
- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Verify benzyl protons (δ 7.2–7.8 ppm) and amide carbonyl signals (δ ~170 ppm) .
- IR Spectroscopy : Confirm NH stretches (~3300 cm⁻¹) and C=O bands (~1650 cm⁻¹) .
- Purity Assessment :
- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<2%) .
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. Calculate IC₅₀ values via dose-response curves (n ≥ 3 replicates) .
- Receptor Binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists) on membrane preparations. Validate specificity with knockout cell lines .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes. Cross-validate with MD simulations (NAMD, 100 ns trajectories) .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Triangulation : Compare DFT-calculated activation energies with kinetic data (e.g., Arrhenius plots from temperature-varied reactions) .
- Control Experiments : Test alternative solvents (DMF vs. THF) or catalysts (Pd/C vs. Raney Ni) to identify overlooked variables .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental measurements (e.g., HPLC integration thresholds) .
Q. How can the stereochemical integrity of the compound be maintained during derivatization?
- Methodological Answer :
- Reaction Conditions : Use low temperatures (0–4°C) and aprotic solvents (e.g., DCM) to minimize racemization .
- Chiral Auxiliaries : Incorporate Evans oxazolidinones to direct asymmetric synthesis .
- Monitoring : Track enantiomeric ratio via polarimetry or chiral HPLC after each synthetic step .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Methodological Answer :
- ADME Profiling :
- Absorption : Measure Caco-2 cell permeability (Papp > 1 × 10⁻⁶ cm/s indicates good oral bioavailability) .
- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450 metabolites (LC-MS/MS) .
- Formulation : Test solubility enhancers (e.g., cyclodextrins) in PBS (pH 7.4) to improve in vivo exposure .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., known enzyme inhibitors) to calibrate activity measurements .
- Batch Analysis : Compare multiple synthetic batches via LC-MS to rule out impurity-driven effects .
- Meta-Analysis : Pool data from independent studies using random-effects models to assess heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
